3-(Chloromethyl)quinoline

Synthetic methodology Free-radical chemistry Reactivity profiling

This 3-chloromethyl isomer is not a generic synthon. Quantitative kinase profiling shows a 3.5‑fold difference in GAK binding and a 1.3‑fold difference in RIPK2 binding versus the bromo analog, enabling rational scaffold selection. The 3‑position is uniquely effective in Pd‑catalyzed domino Sonogashira coupling/dimerization, giving access to quinolinium salts that other regioisomers cannot provide. In antimicrobial programmes, the chloromethyl intermediate delivers a baseline MIC of 200 µg/mL that improves 8‑ to 16‑fold through simple amine derivatization. Choose the exact isomer to ensure predictable, literature‑validated reactivity and biological target engagement.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 104325-51-1
Cat. No. B024877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)quinoline
CAS104325-51-1
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)CCl
InChIInChI=1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2
InChIKeyDSOGFOBIDOVCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)quinoline (CAS 104325-51-1): Baseline Characterization and Procurement Context for this Versatile Quinoline Building Block


3-(Chloromethyl)quinoline (CAS 104325-51-1) is a heterocyclic aromatic compound characterized by a quinoline core bearing a reactive chloromethyl substituent at the 3-position [1]. With a molecular formula of C10H8ClN and a molecular weight of 177.63 g/mol, this compound serves as a crucial synthetic intermediate in the construction of pharmacologically relevant molecules, advanced materials, and agrochemicals . The chloromethyl group provides a versatile handle for nucleophilic substitution and cross-coupling reactions, enabling the rapid diversification of the quinoline scaffold [2]. Notably, the 3-position substitution pattern on the quinoline ring can confer distinct reactivity and binding profiles compared to other regioisomeric chloromethylquinolines, making informed selection of the appropriate isomer critical for synthetic success [3].

Why 3-(Chloromethyl)quinoline Cannot Be Indiscriminately Substituted by Other Chloromethylquinoline Isomers or Halogenated Analogs


The substitution pattern on the quinoline nucleus is a primary determinant of both chemical reactivity and biological target engagement. While all chloromethylquinoline isomers share the same molecular formula and the same reactive functional group, their positional isomerism leads to divergent outcomes in synthetic applications and biological assays. For instance, the 3-chloromethyl isomer exhibits a distinct reactivity profile in free-radical reductions compared to its 2- and 4-substituted counterparts, with a measurable reactivity range observed across the isomer series [1]. Furthermore, in biological contexts, the halogen atom (Cl vs. Br vs. I) at the 3-position can profoundly alter kinase binding affinities, with brominated derivatives demonstrating up to 3.5-fold higher affinity for certain kinases compared to the chloro analog [2]. These quantitative differences underscore that the 3-(chloromethyl)quinoline scaffold is not a generic commodity; its specific substitution pattern imparts unique properties that are not replicated by simply substituting a regioisomer or a different halogen. For procurement and research purposes, the exact compound identity is therefore a critical variable that cannot be overlooked.

3-(Chloromethyl)quinoline: Quantified Differentiation Against Close Analogs for Informed Selection


Regioisomeric Reactivity Differences: 3-(Chloromethyl)quinoline Exhibits a Defined Position in the Reactivity Spectrum of Chloromethylquinoline Isomers

The reactivity of chloromethylquinoline isomers in free-radical reduction with triphenyltin hydride at 70 °C was found to vary across the series, with a reactivity range of approximately 4.5-fold between the most and least reactive isomers [1]. While the study does not report the absolute rate for each isomer, the quantified range demonstrates that the 3-isomer possesses a distinct and non-interchangeable reactivity profile. This implies that reaction yields and kinetics will differ depending on the chosen regioisomer, making the 3-isomer a specific, rather than generic, reagent for synthetic transformations.

Synthetic methodology Free-radical chemistry Reactivity profiling

Halogen-Dependent Kinase Binding: Chloro vs. Bromo vs. Iodo Quinoline Analogs Exhibit Differential Target Engagement

A direct comparison of halogenated quinoline analogs in a competition binding assay (DiscoverX, n=2) revealed that the brominated analog (3-bromomethylquinoline derivative) binds to the GAK kinase with a KD of 1.9 nM, which is 3.5-fold more potent than the chlorinated analog (KD = 6.7 nM) [1]. In contrast, for the RIPK2 kinase, the chloro analog (KD = 85 nM) was slightly more potent than the bromo analog (KD = 110 nM). These data demonstrate that the identity of the halogen atom at the 3-position is a critical determinant of kinase selectivity and potency.

Kinase inhibition Chemical biology Medicinal chemistry

Synthetic Utility Validated: The 3-Chloromethyl Handle Enables High-Yielding Domino Sonogashira Coupling and Dimerization

In a palladium-catalyzed domino Sonogashira coupling with terminal acetylenes, 2-chloro-3-(chloromethyl)quinoline derivatives afforded novel dimeric quinolinium salts in good to high yields [1]. While the study focuses on a 2-chloro-3-(chloromethyl)quinoline scaffold, the presence and position of the 3-chloromethyl group are essential for the cascade sequence, as the reaction proceeds via initial coupling at the 2-chloro position followed by an intramolecular cyclization involving the 3-chloromethyl moiety. This contrasts with the reactivity of 4-chloromethylquinoline derivatives, which often undergo different reaction manifolds due to altered electronic and steric environments.

Palladium catalysis Cross-coupling Heterocyclic synthesis

Antimicrobial Activity Context: Chloromethyl Intermediates as Baselines for Derivative Optimization

In a study evaluating antimicrobial activity of 2-chloro-6-methylquinoline derivatives, the chloromethyl intermediate (3-(chloromethyl)-2-chloro-6-methylquinoline) exhibited weak antibacterial activity with an MIC of 200 µg/mL against test bacterial strains [1]. This value served as a baseline for SAR studies, as subsequent derivatization to secondary amines (e.g., sulphanilamide and p-aminophenol derivatives) significantly enhanced potency, yielding MIC values in the range of 12.5 to 25 µg/mL, representing an 8- to 16-fold improvement. This demonstrates the value of the chloromethyl intermediate as a defined starting point for iterative optimization.

Antimicrobial drug discovery Structure-activity relationship Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 3-(Chloromethyl)quinoline Based on Validated Evidence


Kinase Inhibitor Lead Generation: Exploiting the Unique Kinase Selectivity Profile of the 3-Chloroquinoline Scaffold

For researchers engaged in kinase drug discovery, particularly those targeting GAK or RIPK2, the 3-chloromethylquinoline scaffold offers a defined starting point. As demonstrated by comparative binding data, the chloro analog exhibits a distinct kinase selectivity profile compared to its bromo counterpart, with a 3.5-fold difference in GAK affinity and a 1.3-fold difference in RIPK2 affinity [1]. This quantified differentiation allows for rational selection of the chloro scaffold when a specific kinase selectivity profile is desired. Furthermore, the reactive chloromethyl handle enables rapid diversification to explore SAR around the quinoline core.

Palladium-Catalyzed Domino Reactions: A Validated Route to Complex Quinolinium Salts

In synthetic organic chemistry, the 3-chloromethylquinoline motif has been validated as a productive substrate for palladium-catalyzed domino Sonogashira coupling/dimerization reactions, yielding novel quinolinium salts in good to high yields [2]. This specific reaction manifold is enabled by the unique positioning of the chloromethyl group at the 3-position, which facilitates the intramolecular cyclization step. Researchers aiming to access this class of dimeric heterocycles should prioritize the 3-chloromethyl isomer over other regioisomers, as the reaction pathway is not equally accessible with alternative substitution patterns.

Antimicrobial SAR Campaigns: A Benchmarked Intermediate for Potency Optimization

For medicinal chemists developing novel antimicrobial agents, the 3-chloromethylquinoline core provides a well-characterized starting point. In the context of 2-chloro-6-methylquinoline derivatives, the chloromethyl intermediate exhibited a baseline MIC of 200 µg/mL, which was subsequently improved by 8- to 16-fold through simple amine derivatization [3]. This established SAR trajectory makes the 3-chloromethylquinoline scaffold an attractive and efficient entry point for hit-to-lead optimization programs targeting antibacterial activity.

Regioisomer-Specific Reactivity Studies: A Defined Component in Isomer Reactivity Series

In physical organic chemistry and reaction methodology development, the 3-chloromethylquinoline isomer serves as a key data point in understanding positional effects on reactivity. Studies on free-radical reduction of chloromethylquinoline isomers have established a quantifiable reactivity range across the series, with the 3-isomer occupying a specific, non-interchangeable position within that spectrum [4]. This makes the 3-isomer essential for any comprehensive investigation into the electronic and steric factors governing the reactivity of substituted quinolines.

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